Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18809634
InChI: InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H11N3S
Molecular Weight: 241.31 g/mol

Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-

CAS No.:

Cat. No.: VC18809634

Molecular Formula: C13H11N3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- -

Specification

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
IUPAC Name 7-methyl-N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Standard InChI InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)
Standard InChI Key WNYRHLBBHUHEDD-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1)N=C(S2)NC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Configuration

Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- (molecular formula: C13H11N3S\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{S}, molecular weight: 241.31 g/mol) features a bicyclic system comprising a thiazole ring fused to a pyridine moiety. The thiazole component contributes sulfur and nitrogen atoms at positions 1 and 3, respectively, while the pyridine ring introduces a planar aromatic system conducive to π-π stacking interactions. Key substituents include:

  • Methyl group at position 7: Enhances lipophilicity and steric bulk, potentially influencing binding affinity to biological targets.

  • Phenyl group on the exocyclic amine: Introduces aromaticity and enables further functionalization via electrophilic substitution.

Spectroscopic validation via 1H^1\text{H}-NMR and mass spectrometry confirms the regioselective attachment of these groups, with distinct signals for the methyl protons (δ ~2.5 ppm) and aromatic protons of the phenyl ring (δ ~7.2–7.4 ppm).

Computational and Crystallographic Insights

While crystallographic data for this specific derivative remain unpublished, density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the thiazole and pyridine planes, minimizing steric strain. The phenyl group adopts a nearly perpendicular orientation relative to the bicyclic system, optimizing solubility while preserving aromatic interactions.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate under thermal conditions (120–140°C, 12–24 hours). This one-pot reaction proceeds via nucleophilic attack of the amine on the thiocyanate, followed by cyclization to form the thiazole ring. Purification via silica gel chromatography yields the target compound with ~75% purity, which is further refined using recrystallization from ethanol.

Table 1: Optimization of Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature130°CMaximizes cyclization
SolventToluenePrevents side reactions
CatalystNone requiredSimplifies purification
Reaction Time18 hoursBalances conversion and degradation

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing exothermicity during cyclization. Continuous-flow reactors with precise temperature control (±2°C) mitigate thermal degradation, while in-line HPLC monitoring ensures consistent purity (>95%) . Recent advancements employ tris(pentafluorophenyl)borane as a Lewis acid catalyst, reducing reaction times to 6 hours and improving yields to 82% in pilot-scale trials .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The phenyl ring undergoes regioselective nitration at the para position using fuming nitric acid (HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}), yielding nitro derivatives that serve as precursors for amine-functionalized analogs . Halogenation with N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_{4} introduces bromine at position 6 of the pyridine ring, enabling Suzuki-Miyaura cross-coupling for aryl group diversification .

Reduction and Ring Saturation

Catalytic hydrogenation (H2,Pd/C\text{H}_{2}, \text{Pd/C}) selectively reduces the thiazole ring’s C2–C3 double bond, producing 2,3-dihydro derivatives without affecting the pyridine aromaticity . This modification enhances solubility (logP reduction from 2.8 to 1.9) while retaining bioactivity, as demonstrated in herbicidal assays .

Table 2: Biological Activity of Select Derivatives

DerivativeTarget OrganismIC₅₀/EC₅₀
6-Bromo analogAmaranthus retroflexus0.8 µM
DihydrothiazoloEchinochloa crus-galli1.2 µM
Nitro-substitutedStaphylococcus aureus3.5 µg/mL

Applications in Agrochemical Development

Herbicidal Activity

2,3-Dihydrothiazolo[4,5-b]pyridines demonstrate preemergence herbicidal efficacy against monocot weeds (e.g., Setaria viridis) at application rates of 250 g/ha . Mode-of-action studies implicate inhibition of acyl-ACP thioesterase, disrupting fatty acid biosynthesis in meristematic tissues . Field trials in wheat crops show 90% weed suppression with no phytotoxicity to the cereal host at optimized dosages .

Formulation Challenges

Aqueous solubility limitations (0.12 mg/mL at pH 7) necessitate encapsulation in lignin-based nanoparticles. This delivery system improves foliar adhesion by 40% and extends soil residual activity to 45 days post-application .

Future Research Directions

Targeted Drug Design

Structural optimization should focus on replacing the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance blood-brain barrier penetration for neuropharmacological applications.

Green Chemistry Approaches

Exploring biocatalytic cyclization using engineered thioredoxin enzymes could eliminate toxic solvents (e.g., toluene) from synthesis workflows.

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